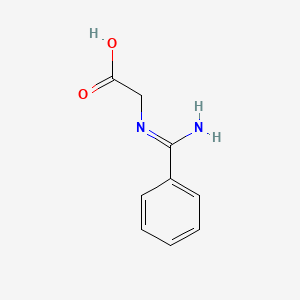

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

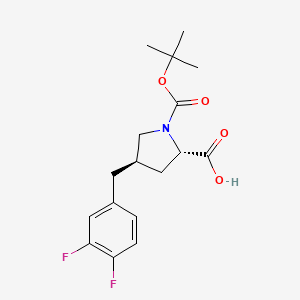

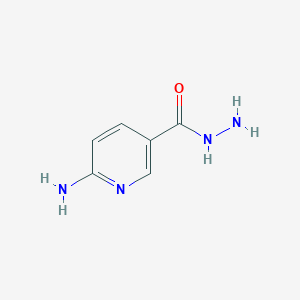

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide, also known as N-ethyl-4-piperazin-1-yl-2-hydroxyethanamide, is an organic compound which has been studied for its various biochemical and physiological effects. N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a member of the piperazine family of compounds and is a white, crystalline solid. It can be synthesized from the reaction of ethyl piperazine and hydroxyethanamide.

Aplicaciones Científicas De Investigación

- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .

- N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

- N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (also known as HEPES buffer) is used in most studies with metal ions, as a substitute for Tris and phosphate in studies with metal ions, as a grinding buffer in plant studies, as a running buffer in gel electrophoresis, as a buffer in electroporation studies, in Bradford or bicinchoninic acid (BCA) assays, and as an extraction buffer to prevent damage of proteins in red blood cells .

Pharmaceutical Industry

Synthesis of Polyurethane Catalysts, Corrosion Inhibitors, Surfactants, Synthetic Fibers

Preparation of Polymeric Cyano-Bridged Platinum (II) Complexes

Buffer in Biological Studies

- N-ethyl-4-(2-hydroxyethyl)piperazine (HEPZ) has been studied as a promoter to increase the CO2 capture rate . This research focused on the lowest energy consumption and absorbent loss of HEPZ/H2O in the absorption-regeneration process, and compared it with another five amines, including PZ, MEA, 1-MPZ, AMP and DMEA . The results showed that HEPZ as a promoter to replace PZ and MEA has significant economic value . The lowest reboiler energy consumption of HEPZ with the optimal process parameters is 3.018 GJ/tCO2, which is about 35.2% lower than that of PZ and about 11.6% lower than that of MEA, and HEPZ has the lowest solvent loss .

CO2 Capture

Synthesis of Triethylenediamine

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Designing Drugs

Synthesis of Piperazine Derivatives

Propiedades

IUPAC Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZIHDWNDTOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376201 |

Source

|

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

CAS RN |

816456-44-7 |

Source

|

| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)